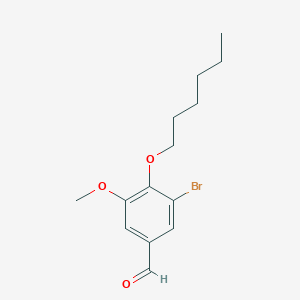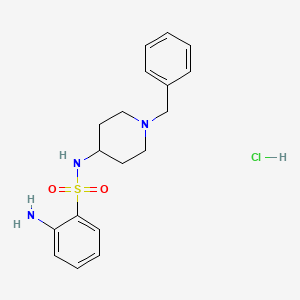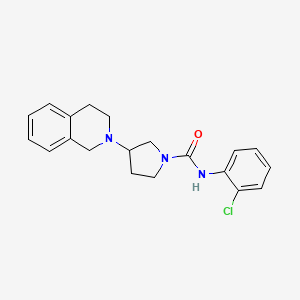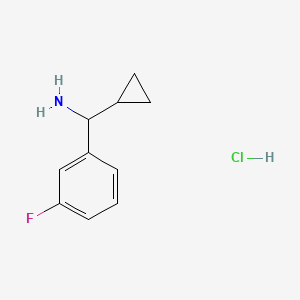
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde (BHMBA) is a synthetic organic compound that has been used in a variety of scientific applications due to its unique structure and properties. BHMBA is an aldehyde, meaning that it contains a carbonyl group at the end of its carbon chain. This structure is important for its various applications as it can react with other compounds to form new molecules with different properties. BHMBA has been used in the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. Additionally, it has been used in the study of biochemical and physiological effects, as well as in the development of new laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Behavior
Research has explored the bromination of hydroxybenzaldehydes, revealing unexpected products and highlighting the nuanced reactivity of these compounds under different conditions (Otterlo et al., 2004). Such studies are foundational, providing insights into the synthesis pathways and potential applications of brominated benzaldehydes in creating complex molecules for various scientific purposes.
Crystal Structure Analysis
The structural characterization of brominated benzaldehyde derivatives, such as 3-Bromo-N′-[(E)-4-hydroxybenzylidene]benzohydrazide, has been a subject of interest, revealing the molecular conformations and interactions through X-ray crystallography (Yang et al., 2008). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering.
Liquid Crystalline and Mesogenic Properties
Bromophenols and related compounds have been investigated for their liquid crystalline properties. Research into the synthesis and characterization of such molecules, including their mesophase behavior, is significant for developing new materials with potential applications in displays, sensors, and other advanced technologies (Jamain et al., 2020).
Antioxidant Activity
The synthesis and evaluation of antioxidant activities of halogenated benzaldehydes, including bromo-substituted compounds, have been carried out. Such research underscores the potential of these compounds in pharmaceuticals and as protective agents against oxidative stress (Rijal et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-4-(hexyloxy)-5-methoxybenzaldehyde are currently unknown. The compound is structurally similar to other benzoic acid derivatives, which have been found to interact with various proteins and enzymes
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including binding to active sites, altering protein conformation, and modulating enzymatic activity .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Related compounds have been shown to affect various pathways, including those involved in oxidative stress and inflammation
Result of Action
The molecular and cellular effects of this compound are currently unknown. Related compounds have been shown to exert various effects, including anti-inflammatory, antioxidant, and cytotoxic activities
properties
IUPAC Name |
3-bromo-4-hexoxy-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-3-4-5-6-7-18-14-12(15)8-11(10-16)9-13(14)17-2/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJRPSORSFJHKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1Br)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2397341.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)



![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)


![6-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1,3-benzoxazole](/img/structure/B2397358.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
![N-(2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2397360.png)
